

An In-depth Technical Guide on Melibiulose (CAS 111188-56-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melibulose**
Cat. No.: **B14161715**

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Melibulose, identified by the CAS number 111188-56-8, is a disaccharide composed of galactose and fructose. Despite its clear chemical definition, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research into its specific biological activities, particularly concerning its mechanism of action, associated signaling pathways, and quantitative biological data. This guide summarizes the available chemical and structural information for **Melibulose** and provides context by discussing the biological activities of its structural isomer, melibiose. Due to the limited specific research on **Melibulose**, this document will highlight the current knowledge gaps and underscore the potential for future investigative studies.

Introduction to Melibiulose

Melibulose is a disaccharide with the chemical formula $C_{12}H_{22}O_{11}$ and a molecular weight of approximately 342.3 g/mol. [1] It is structurally defined as 6-O-(α -D-Galactopyranosyl)-D-fructofuranose. [1][2] This indicates that it is formed by a glycosidic bond between an alpha-D-galactopyranose unit and a D-fructofuranose unit.

Initial information from some supplier databases suggested that **Melibulose** may play a role in the immune system and potentially stimulate prostate cancer cells. However, a thorough search of peer-reviewed scientific literature did not yield any studies to substantiate these claims or

provide any detailed experimental evidence. The vast majority of research in this area has focused on its isomer, melibiose.

Physicochemical Properties

A summary of the key physicochemical properties of **Melibiose** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	111188-56-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	[1]
Molecular Weight	342.3 g/mol	[1]
IUPAC Name	(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-[[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]methoxy]tetrahydropyran-3,4,5-triol	[1]
Synonyms	6-O-(α -D-Galactopyranosyl)-D-fructofuranose, 6-O- α -D-Galactopyranosyl-D-fructose	[2] [3] [4]
Canonical SMILES	C([C@@H]1--INVALID-LINK--OC--INVALID-LINK--CO)O)O)O)O">C@@HO)O	[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **Melibiose** are not readily available in the mainstream scientific literature. General methods for the synthesis of disaccharides may be applicable, but specific procedures tailored to **Melibiose** are not published. One supplier, Biosynth, lists **Melibiose** for sale, indicating that a synthesis method exists, though it is likely proprietary.[\[1\]](#)

Biological Activity and Signaling Pathways: A Knowledge Gap

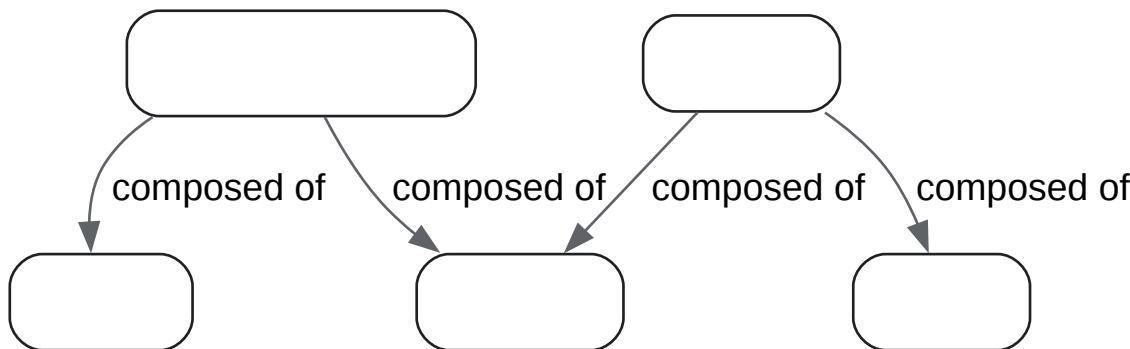
A defining feature of the current state of research on **Melibiulose** is the significant lack of information regarding its biological activity. While its structural similarity to other disaccharides suggests potential biological roles, there are no published studies that provide quantitative data (e.g., IC₅₀, Ki, EC₅₀ values) or detailed descriptions of its mechanism of action. Consequently, there are no established signaling pathways directly involving **Melibiulose**.

The initial claim of **Melibiulose** stimulating prostate cancer cells could not be verified through a review of available patents and research papers. This highlights a critical area where further research is needed to validate or refute this assertion.

The Isomer: Melibiose as a Point of Reference

In contrast to **Melibiulose**, its structural isomer, melibiose (6-O- α -D-galactopyranosyl-D-glucose), has been the subject of more extensive research, particularly in the fields of microbiology and immunology. It is important to reiterate that the following information pertains to melibiose and not **melibiulose**, but it may offer insights into potential areas of investigation for **melibiulose**.

Immunomodulatory Effects of Melibiose


Studies have shown that dietary melibiose can regulate T-helper (Th) cell responses and enhance the induction of oral tolerance to antigens.^[1] Specifically, dietary melibiose was found to decrease Th2 type responses, as indicated by reduced interleukin-4 (IL-4) production.^[1] Furthermore, melibiose-derived oligosaccharides have been shown to have immunomodulatory effects in vitro, stimulating the production of both anti-inflammatory (IL-10) and pro-inflammatory (TNF- α) cytokines in HT-29 cells.^[3]

Melibiose Metabolism in Microorganisms

The metabolism of melibiose is well-characterized in certain microorganisms. For instance, the yeast *Saccharomyces pastorianus* can break down melibiose into glucose and galactose using the enzyme alpha-galactosidase.^[5] In the bacterium *Azotobacter vinelandii*, melibiose is hydrolyzed by an inducible exo-alpha-galactosidase.^[6]

Structural Relationship and Component Monosaccharides

To visualize the structural relationship between **Melibiulose**, its isomer melibiose, and their constituent monosaccharides, the following diagram is provided.

[Click to download full resolution via product page](#)

Structural relationship of **Melibiulose** and Melibiose to their constituent monosaccharides.

Future Research Directions

The current lack of data on the biological effects of **Melibiulose** presents a clear opportunity for novel research. Key areas for future investigation include:

- In vitro screening: A broad panel of in vitro assays should be conducted to determine if **Melibiulose** exhibits any significant biological activity. This could include cytotoxicity assays against various cancer cell lines (including prostate cancer lines to investigate the initial claims), receptor binding assays, and enzyme inhibition assays.
- Immunomodulatory studies: Given the immunological activity of its isomer melibiose, it would be valuable to investigate whether **Melibiulose** has any effect on immune cell function, cytokine production, and inflammatory pathways.
- Toxicology studies: Comprehensive acute and chronic toxicity studies are necessary to establish the safety profile of **Melibiulose**.
- Metabolism and bioavailability: Studies to understand how **Melibiulose** is metabolized and its bioavailability in vivo would be crucial for any potential therapeutic or nutraceutical

development.

Conclusion

Melibiulose (CAS 111188-56-8) is a chemically defined disaccharide for which there is a significant dearth of publicly available biological data. While its chemical structure is known, its biological function, mechanism of action, and potential therapeutic applications remain largely unexplored. The initial claims regarding its effects on the immune system and prostate cancer cells are not currently supported by published scientific evidence. Future research is essential to elucidate the biological role of **Melibiulose** and to determine if it possesses any properties of interest to researchers, scientists, and drug development professionals. Until such research is conducted, any discussion of its biological core remains speculative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dietary melibiose regulates th cell response and enhances the induction of oral tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-O-(a-D-Galactopyranosyl)-D-galactopyranose - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α -d-Glucopyranosyl-(1 \rightarrow 2)-[6-O-(l-tryptophanyl)- β -d-fructofuranoside] [mdpi.com]
- 6. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in *Azotobacter vinelandii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Melibulose (CAS 111188-56-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14161715#cas-number-111188-56-8-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com